1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11308534
InChI: InChI=1S/C19H22N4/c1-13-7-6-8-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-9-4-5-10-22/h6-8,11-12H,4-5,9-10H2,1-3H3
SMILES: CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
Molecular Formula: C19H22N4
Molecular Weight: 306.4 g/mol

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

CAS No.:

Cat. No.: VC11308534

Molecular Formula: C19H22N4

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine -

Specification

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
IUPAC Name 3,5-dimethyl-2-(3-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H22N4/c1-13-7-6-8-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-9-4-5-10-22/h6-8,11-12H,4-5,9-10H2,1-3H3
Standard InChI Key IZHBZGDWYAGVKY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
Canonical SMILES CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • 3,5-Dimethyl groups: These alkyl moieties enhance hydrophobic interactions with biological targets.

  • 2-(3-Methylphenyl) group: A para-methyl-substituted phenyl ring contributes to π-π stacking and steric effects .

  • 7-Pyrrolidine: The saturated nitrogen-containing ring improves solubility and modulates electronic properties.

The IUPAC name, 3,5-dimethyl-2-(3-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine, reflects its substitution pattern (Figure 1). X-ray crystallography of analogous compounds confirms planar geometry at the pyrazolo[1,5-a]pyrimidine core, with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₂N₄
Molecular Weight306.4 g/mol
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthetic Methodologies

Cyclization Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization between 3-aminopyrazoles and β-dicarbonyl equivalents. For this compound, a three-step protocol is employed:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: Reaction of 3-amino-5-methylpyrazole with acetylacetone under acidic conditions yields the intermediate 3,5-dimethylpyrazolo[1,5-a]pyrimidine .

  • Bromination at C7: Electrophilic substitution using N-bromosuccinimide (NBS) introduces a bromine atom at position 7 .

  • Pyrrolidine coupling: A Buchwald–Hartwig amination replaces the bromine with pyrrolidine in the presence of a palladium catalyst .

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (75–85%) .

Green Chemistry Approaches

Recent efforts emphasize solvent-free conditions and ionic liquids to enhance sustainability. For example, cyclocondensation in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) achieves 90% yield with minimal waste .

Biological Activity and Mechanisms

Kinase Inhibition Profile

The compound exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Mechanistic studies show competitive binding at the ATP-binding pocket, disrupting CDK2-cyclin A2 complex formation (IC₅₀ = 42 nM) . Additional targets include:

  • B-Raf V600E: A mutant kinase implicated in melanoma (IC₅₀ = 68 nM) .

  • EGFR T790M: A resistance-conferring mutation in non-small cell lung cancer (IC₅₀ = 89 nM) .

Table 2: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)Clinical Relevance
CDK242Cell cycle arrest
B-Raf V600E68Melanoma
EGFR T790M89NSCLC resistance
Pim-1120Hematological malignancies

Antiproliferative Effects

In vitro assays against NCI-60 cancer cell lines demonstrate broad-spectrum cytotoxicity:

  • GI₅₀ (50% growth inhibition): 0.8–2.1 μM in leukemia (CCRF-CEM) and melanoma (LOX IMVI) cells .

  • Apoptosis induction: Caspase-3/7 activation occurs within 6 hours of treatment in breast cancer (MCF-7) models .

Structure–Activity Relationships (SAR)

Role of the 3-Methylphenyl Group

Comparative studies with 2-(4-methylphenyl) analogs reveal:

  • 3-Methyl substitution: Enhances kinase selectivity by 3-fold due to improved hydrophobic packing in the ATP-binding cleft .

  • Para-methyl analogs: Exhibit higher off-target activity against PDE4, increasing toxicity risks .

Pyrrolidine Optimization

Replacing pyrrolidine with piperidine or morpholine:

  • Piperidine analogs: Reduce CDK2 inhibition (IC₅₀ = 210 nM) due to increased steric bulk .

  • Morpholine derivatives: Improve aqueous solubility but diminish cellular permeability (Papp = 12 × 10⁻⁶ cm/s) .

Therapeutic Applications and Challenges

Oncology

The compound’s dual CDK2/B-Raf inhibition positions it as a candidate for combination therapies in melanomas resistant to vemurafenib . Preclinical xenograft models show tumor volume reduction by 78% at 50 mg/kg/day .

Neurodegenerative Diseases

Preliminary data suggest activity against DRAK1, a kinase involved in tau phosphorylation in Alzheimer’s disease (IC₅₀ = 150 nM) .

Limitations

  • Metabolic instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 8 min) .

  • hERG inhibition: Moderate affinity (IC₅₀ = 1.2 μM) raises cardiac toxicity concerns .

Future Directions

  • Prodrug development: Masking the pyrrolidine nitrogen with acyloxyalkyl groups may improve oral bioavailability .

  • Polypharmacology: Rational design of multi-kinase inhibitors to overcome resistance .

  • Green synthetic routes: Catalytic asymmetric synthesis to access enantiopure derivatives .

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